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Cat. No.: B8811538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isogranulatimide, a marine alkaloid

identified as a potent and selective inhibitor of the G2 DNA damage checkpoint. This document

consolidates key findings on its mechanism of action, quantitative inhibitory data, experimental

protocols, and its potential as a therapeutic agent to sensitize cancer cells to DNA-damaging

treatments.

Introduction: The G2 Checkpoint and Cancer
Therapy
Normal cells respond to DNA damage by activating cell cycle checkpoints, which halt

progression through the cell cycle to allow for DNA repair.[1] The G2 checkpoint, specifically,

prevents cells from entering mitosis (M phase) with damaged DNA.[1] Many cancer cells have

a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making

them heavily reliant on the G2 checkpoint for survival after DNA damage.[1][2] This

dependency presents a therapeutic window: inhibiting the G2 checkpoint can selectively

sensitize p53-deficient cancer cells to DNA-damaging agents like chemotherapy and radiation.

[1][3][4]

Isogranulatimide is a natural compound with a unique indole/maleimide/imidazole skeleton

that was identified as a G2 checkpoint inhibitor through a phenotypic cell-based screen.[1][3][4]
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It represents a promising candidate for anticancer therapy due to its selective inhibition of a key

G2 checkpoint kinase.[1][3]

Mechanism of Action: Targeting Checkpoint Kinase
1 (Chk1)
Isogranulatimide exerts its G2 checkpoint inhibitory effect primarily through the direct

inhibition of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine kinase that regulates the

G2/M transition.[1][2][3]

The G2 Checkpoint Signaling Pathway
Upon DNA damage, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related)

kinases are activated. ATR, in particular, phosphorylates and activates Chk1. Activated Chk1

then phosphorylates and inactivates the Cdc25C phosphatase.[5] In its active state, Cdc25C is

responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, the master

regulator of mitotic entry. By inhibiting Cdc25C, Chk1 prevents the activation of the Cyclin

B1/CDK1 complex, leading to cell cycle arrest in the G2 phase.

Isogranulatimide disrupts this pathway by directly inhibiting Chk1. This prevents the

inactivation of Cdc25C, allowing for the activation of the Cyclin B1/CDK1 complex and forcing

the cell to enter mitosis despite the presence of DNA damage, a process that often leads to

mitotic catastrophe and cell death in cancer cells.
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Figure 1: G2 Checkpoint Signaling Pathway and Isogranulatimide's Mechanism of Action.
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Structural Basis of Chk1 Inhibition
Crystallographic studies have revealed that isogranulatimide binds to the ATP-binding pocket

of the Chk1 catalytic domain.[1][3][4] Similar to the well-known checkpoint inhibitor UCN-01,

isogranulatimide forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the

amide nitrogen of Cys87 in Chk1.[1][3][4] However, a key difference lies in the interaction of the

basic N15 of isogranulatimide's imidazole ring with Glu17 of Chk1.[1][3] This interaction

induces a conformational change in the glycine-rich loop of the kinase, which is believed to be

a significant contributor to its inhibitory activity.[1][3]

Quantitative Data: In Vitro Inhibitory Activity
Isogranulatimide has been demonstrated to be a potent inhibitor of Chk1 with a high degree

of selectivity over other kinases, including Protein Kinase C beta (PKCβ), which is strongly

inhibited by UCN-01.

Compound Target Kinase IC50 (µM) Reference

Isogranulatimide Chk1 0.1 [1][2][3]

Glycogen Synthase

Kinase-3β (GSK-3β)
0.5 [1][3]

Protein Kinase Cβ

(PKCβ)
Not inhibitory [1][3]

UCN-01 Chk1 0.007 [1][3]

Protein Kinase Cβ

(PKCβ)
0.001 [1][3]

Isogranulatimide

Analogues

Granulatimide Chk1 Potent inhibitor [4]

Isogranulatimide B Chk1
Less potent than

Isogranulatimide
[4]

Isogranulatimide C Chk1 Potent inhibitor [4]
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Structure-Activity Relationship (SAR)
Studies on natural and synthetic analogues of isogranulatimide have provided insights into

the structural features crucial for its G2 checkpoint inhibitory activity.

Imide Nitrogen: Alkylation of the imide nitrogen (e.g., in 10-methylisogranulatimide) leads to

a significant decrease in potency, highlighting the importance of this group, likely for

hydrogen bonding.[1]

Basic Nitrogen in Imidazole Ring: The presence of a basic nitrogen at position 14 or 15 of the

imidazole ring is critical for checkpoint inhibition.[1][3][4]

Imidazole vs. Pyrrole: Replacing the imidazole heterocycle with a pyrrole has been explored

in synthetic analogues to modulate activity.[6]

Indole Moiety: Substitution of the indole unit with a 7-azaindole has also been investigated in

the design of new analogues.[6]

Experimental Protocols
In Vitro Chk1 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Chk1.

Objective: To determine the IC50 value of isogranulatimide against Chk1.

General Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a suitable Chk1

substrate (e.g., a synthetic peptide), and purified recombinant Chk1 enzyme.

Compound Incubation: Add varying concentrations of isogranulatimide or a control inhibitor

(e.g., UCN-01) to the reaction mixture. A DMSO control is also included.

Initiation and Incubation: Initiate the kinase reaction by adding a phosphate source, such as

[γ-³²P]ATP, and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
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Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., phosphoric

acid).

Quantification of Phosphorylation: Separate the phosphorylated substrate from the

unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper

followed by washing. The amount of incorporated radiolabel is then quantified using a

scintillation counter.

Data Analysis: Plot the percentage of Chk1 inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response

curve.
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Figure 2: General Workflow for an In Vitro Chk1 Kinase Assay.
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Cell-Based G2 Checkpoint Inhibition Assay
This assay measures the ability of a compound to abrogate the G2 checkpoint in cells arrested

in G2 phase following DNA damage.

Objective: To assess the G2 checkpoint inhibitory activity of isogranulatimide in a cellular

context.

General Protocol:

Cell Culture and G2 Arrest: Culture a suitable cancer cell line (e.g., p53-deficient) and induce

G2 arrest by treating with a DNA-damaging agent (e.g., γ-irradiation).[1][4]

Mitotic Block: Add a mitotic blocking agent, such as nocodazole, to trap cells that enter

mitosis in the M phase.[1][4]

Compound Treatment: Expose the G2-arrested cells to various concentrations of

isogranulatimide or control compounds for a defined period (e.g., 8 hours).[1][4]

Cell Fixation and Permeabilization: Fix the cells (e.g., with formaldehyde) and permeabilize

them to allow for antibody entry.

Immunostaining: Stain the cells with an antibody against a mitotic marker, such as phospho-

histone H3 (pH3), which is specific for cells in mitosis. A fluorescent secondary antibody is

then used for detection.

Microscopy and Quantification: Analyze the cells using high-content imaging or fluorescence

microscopy to determine the percentage of pH3-positive cells (i.e., cells that have entered

mitosis).

Data Analysis: An increase in the percentage of mitotic cells in the presence of the

compound indicates G2 checkpoint inhibition. Plot the percentage of mitotic cells against the

compound concentration to determine the effective concentration.
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Figure 3: General Workflow for a Cell-Based G2 Checkpoint Inhibition Assay.
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Preclinical Efficacy
In preclinical studies, isogranulatimide has demonstrated its potential as a chemosensitizer.

When used in combination with topoisomerase inhibitors such as topotecan, irinotecan, or

doxorubicin, isogranulatimide led to a significant additional decrease in the number of ovarian

and colon carcinoma cells compared to treatment with the chemotherapeutic agent alone.[2]

This effect was correlated with a decrease in the DNA damage-induced phosphorylation of

Chk1 and CDC2.[2]

Furthermore, in vivo studies using nude mice with human ovarian tumor xenografts, the

combination of topotecan (10 mg/kg) and isogranulatimide (30 mg/kg) resulted in an 82%

reduction in tumor growth compared to topotecan alone.[2] Importantly, no adverse reactions

were observed with isogranulatimide at doses up to 100 mg/kg, suggesting a favorable safety

profile.[2]

Conclusion and Future Directions
Isogranulatimide is a selective and potent inhibitor of the G2 DNA damage checkpoint that

functions by targeting Chk1. Its distinct mechanism of action and favorable kinase selectivity

profile, particularly its lack of activity against PKCβ, make it a promising candidate for further

development.[1][3] Preclinical data strongly support its role as a chemosensitizer that can

enhance the efficacy of DNA-damaging agents in cancer cells, especially those with p53

mutations.[2]

Future research should focus on further elucidating the pharmacokinetics and

pharmacodynamics of isogranulatimide and its analogues, as well as exploring its efficacy in

a broader range of cancer models. The synthesis of new analogues based on the established

structure-activity relationships could lead to the development of even more potent and selective

Chk1 inhibitors for clinical applications.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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